Cyclo(-RGDfC)acetate

Integrin targeting Binding affinity Cancer imaging

Standard linear RGD peptides suffer from poor conformational stability and off-target integrin binding, compromising angiogenesis and metastasis research. Cyclo(-RGDfC)acetate solves this with a constrained cyclic RGD motif for high αvβ3 affinity and a unique cysteine thiol handle. • **Enhanced Specificity:** Cyclic conformation locks bioactive RGD pose; minimizes non-αvβ3 interactions vs. linear peptides. • **Orthogonal Conjugation:** Free -SH enables site-specific maleimide ligation to SPIO nanoparticles, DOTA chelators, or HSA without modifying lysine residues. • **Proven Utility:** Validated for 68Ga-PET tracers (Ki = 68 ± 10 nM after glycosylation) and functionalized SPIO tumor accumulation studies. • **Reliable Supply:** ≥95.92% purity, 45 mg/mL DMSO solubility. Available in research quantities (mg to g).

Molecular Formula C26H38N8O9S
Molecular Weight 638.7 g/mol
Cat. No. B14756679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-RGDfC)acetate
Molecular FormulaC26H38N8O9S
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCC(=O)O.C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C24H34N8O7S.C2H4O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;1-2(3)4/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);1H3,(H,3,4)/t14-,15+,16-,17-;/m0./s1
InChIKeyAQOWSAYUUGLIER-ZSXFUQLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-RGDfC)acetate: αvβ3 Integrin Targeting Peptide


Cyclo(-RGDfC)acetate is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif . It is engineered for high-affinity binding to the αvβ3 integrin receptor, a key regulator of angiogenesis and tumor metastasis [REFS-1, REFS-2]. The cyclic structure constrains the RGD motif in a bioactive conformation, which enhances its binding affinity and selectivity compared to linear RGD peptides [1]. The compound is frequently utilized as a targeting ligand for the development of cancer therapeutics and imaging agents, and for functionalizing biomaterials in integrin-related research .

αvβ3 integrin targeting ligand – cyclic RGD scaffold constrains binding conformation
Cysteine thiol handle enables site-specific maleimide bioconjugation workflows
Supports oncology targeting & imaging probe research models

Why Cyclo(-RGDfC)acetate Substitution Fails


Substituting Cyclo(-RGDfC)acetate with other RGD peptides, such as c(RGDfK) or c(RGDyC), can lead to significant differences in experimental outcomes due to variations in integrin selectivity and conjugation chemistry [1]. The presence of a cysteine residue in Cyclo(-RGDfC)acetate provides a unique thiol group for site-specific conjugation to maleimide-functionalized surfaces, drugs, or imaging probes [2]. While the steric hindrance of the thiol group near the cyclic core can pose challenges for some conjugation reactions [2], this exact structural feature, compared to the lysine-based conjugation handle of c(RGDfK), offers a distinct chemical handle for orthogonal bioconjugation strategies [1]. Therefore, the choice between these peptides is not arbitrary; it dictates the available conjugation chemistry and can influence the selectivity profile against a panel of integrins, making Cyclo(-RGDfC)acetate the preferred reagent for workflows requiring thiol-specific ligation [2].

Cyclo(-RGDfC)acetate c(RGDfK) / c(RGDyK)
Cysteine thiol handle (site-specific maleimide) vs Lysine amine handle (different conjugation chemistry) Conjugation chemistry pathway differs; orthogonal ligation strategy may not transfer directly
Thiol near cyclic core (sterically constrained) vs Extended-linker thiol or amine (higher steric accessibility) Reaction efficiency may shift; maleimide conjugation conditions may require optimization
αvβ3-preferring integrin selectivity profile vs Broader or shifted integrin panel recognition Integrin selectivity context may differ; panel verification recommended before substitution

Cyclo(-RGDfC)acetate: Binding & Conjugation Evidence


αvβ3 Integrin Binding Affinity vs. c(RGDfK)

A DOTA-C-glyco conjugate of c(RGDfC) demonstrated high affinity for αvβ3 integrin with an IC50 of 42 nM [1]. This is comparable to the reported affinity of c(RGDfK) for the same target, which exhibits a Kd of 2 nM for αvβ3 [2]. The data confirm that conjugation of Cyclo(-RGDfC)acetate with a bifunctional chelator does not abolish its high affinity for the target integrin, validating its utility as a targeting vector in molecular imaging and drug delivery applications [1].

αvβ3 Binding
Cross-study
IC50 42 nM (DOTA conjugate) vs Kd 2 nM (c(RGDfK))
Supports comparable nanomolar integrin targeting context after conjugation
Cross-study comparison; binding assay conditions and readouts may differ
Integrin targeting Binding affinity Cancer imaging

Retained Affinity After Glycosylation

Glycosylation is a common strategy to modify the pharmacokinetics of peptides. For Cyclo(-RGDfC)acetate, glycosylation with 18F-fluoroglucose did not significantly alter its αvβ3 binding affinity. The glycosylated peptide exhibited a Ki of 68 ± 10 nM for isolated αvβ3 integrin and 77 ± 4 nM for αvβ3 on human umbilical vein endothelial cells (HUVECs) [1]. The ability to modify the peptide while maintaining target engagement is a key advantage for developing PET tracers and other functional conjugates [1].

Post-Modification Affinity
Reported
Ki 68 ± 10 nM (αvβ3); 77 ± 4 nM (HUVEC)
Binding affinity retained after glycosylation modification
Supports modification-tolerant targeting ligand research context
PET imaging Glycosylation Radiochemistry

Thiol-Maleimide Conjugation

Cyclo(-RGDfC)acetate provides a thiol group for site-specific conjugation to maleimide-functionalized materials. In practice, the proximity of the cysteine residue to the cyclic core can create steric hindrance, making the thiol-maleimide reaction less efficient compared to peptides where the thiol is extended on a linker [1]. This property is not a failure but a defined characteristic that dictates its use in orthogonal bioconjugation strategies, where the free thiol can be utilized for chemoselective ligation after other functional groups have been addressed [2]. The peptide has been successfully conjugated to human serum albumin (HSA) to promote endothelization of electrospun materials, confirming its practical utility in biomaterials [2].

Thiol Reactivity
Context-dependent
Sterically hindered thiol adjacent to cyclic core; may reduce maleimide reaction efficiency vs extended-linker thiols
Steric context may require conjugation condition optimization
Class-level inference; experimental conditions to verify for specific application
Bioconjugation Drug delivery Nanoparticle functionalization

Purity and Solubility Specifications

Commercial preparations of Cyclo(-RGDfC)acetate are available with high purity (≥95.92%) and defined solubility in DMSO (45 mg/mL) [REFS-1, REFS-2]. The peptide is insoluble in water and ethanol . These specifications are essential for researchers to plan stock solution preparation and ensure consistent compound activity across experiments. The high purity minimizes the risk of off-target effects from peptide impurities, which is a common source of variability in cell-based assays .

Quality Specification
Data to verify
Purity ≥95.92% | DMSO solubility 45 mg/mL
Supports stock solution preparation reproducibility
Supplier specification; lot-specific review recommended
Quality control Solubility Assay reproducibility

Application Scenarios for Cyclo(-RGDfC)acetate


Nanoparticle-Based Targeted Drug Delivery & Imaging

Cyclo(-RGDfC)acetate is an established ligand for functionalizing superparamagnetic iron oxide (SPIO) nanoparticles. When conjugated to SPIO nanocarriers, it significantly enhances cellular uptake in vitro and tumor accumulation in vivo, as confirmed by quantitative PET imaging and ex vivo biodistribution studies . This application leverages the peptide's high αvβ3 affinity to create multifunctional nanocarriers for combined drug delivery and dual-modality imaging .

PET Tracers for αvβ3 Integrin Imaging

The retained high affinity of Cyclo(-RGDfC)acetate after chemical modification, such as glycosylation with 18F-fluoroglucose (Ki = 68 ± 10 nM), makes it a suitable vector for developing novel PET tracers . The compound can be readily conjugated to chelators like DOTA, enabling radiolabeling with 68Ga for preclinical imaging studies of αvβ3 expression in tumors [5]. This provides a non-invasive method to assess tumor angiogenesis and metastasis.

Site-Specific Conjugation to Maleimide Surfaces

The free thiol group of the cysteine residue in Cyclo(-RGDfC)acetate enables chemoselective conjugation to maleimide-functionalized surfaces, polymers, or proteins . While steric hindrance may require optimization, this feature has been successfully employed to conjugate the peptide to human serum albumin (HSA) for improving endothelization of electrospun vascular grafts . This orthogonal conjugation strategy is valuable for creating biofunctionalized materials where other reactive groups must be preserved.

αvβ3 Integrin Cell Adhesion & Signaling

With a defined purity (≥95.92%) and high DMSO solubility (45 mg/mL), Cyclo(-RGDfC)acetate can be prepared as stable stock solutions for reproducible cell-based assays . Its cyclic conformation ensures specific engagement of the αvβ3 integrin, minimizing the off-target interactions common with linear RGD peptides [5]. This makes it a reliable tool for studying integrin-mediated cell adhesion, migration, and downstream signaling pathways in cancer and angiogenesis research [5].

Application
Selection Property
Validation Focus
Nanoparticle targeting research
αvβ3 integrin binding affinity
Cellular uptake & biodistribution endpoints
PET tracer development studies
Post-modification affinity retention
Radiolabeling efficiency & target engagement validation
Maleimide bioconjugation research
Thiol-maleimide chemoselectivity
Conjugation efficiency & surface characterization
Integrin signaling studies
Cyclic RGD specificity profile
Cell adhesion & migration pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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